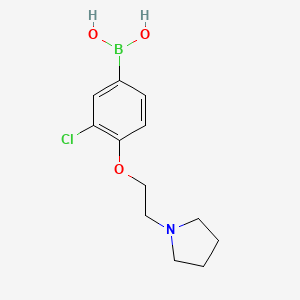

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Description

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative featuring a chlorinated phenyl ring substituted with a pyrrolidinyl ethoxy side chain. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The boronic acid group (–B(OH)₂) enables efficient coupling with aryl halides, while the pyrrolidine moiety enhances solubility and modulates electronic properties, critical for optimizing reaction kinetics and biological activity .

Properties

IUPAC Name |

[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHHYLXQDVJKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178637 | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-27-0 | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 2: Introduction of the boronic acid group

- The aromatic ring bearing the chloro substituent and the pyrrolidinyl-ethoxy group is subjected to a borylation reaction.

Common methods include:

Lithiation followed by quenching with trialkyl borate : Directed ortho-lithiation using n-butyllithium at low temperature, followed by reaction with trimethyl borate, then acidic work-up to yield the boronic acid.

Transition metal-catalyzed borylation : Palladium-catalyzed Miyaura borylation of an aryl halide precursor (e.g., aryl bromide or iodide) with bis(pinacolato)diboron, followed by hydrolysis to the boronic acid.

The choice of method depends on the availability of precursors and desired purity.

Step 3: Purification and characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 2-(pyrrolidin-1-yl)ethyl bromide, K2CO3, DMF, 60°C | 75-85 | Avoid excess alkylating agent |

| 2 | Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80-90°C | 70-80 | Use aryl bromide precursor |

| 3 | Hydrolysis of boronate ester | Acidic aqueous work-up (HCl or AcOH) | Quantitative | Converts pinacol ester to acid |

Research Findings and Optimization

- Solvent selection : Polar aprotic solvents such as DMF or dioxane enhance nucleophilic substitution and borylation efficiency.

- Temperature control : Low temperature lithiation minimizes side reactions; elevated temperatures improve catalytic borylation rates.

- Catalyst choice : Pd(dppf)Cl2 is favored for borylation due to high activity and selectivity.

- Purity considerations : Boronic acids are prone to forming anhydrides; storing under refrigeration and avoiding moisture improves stability.

Stock Solution Preparation (Supporting Data)

For research applications, stock solutions of the compound are prepared with precise concentrations to ensure reproducibility:

| Amount of Compound | Concentration | Volume of Solvent (DMSO or appropriate solvent) |

|---|---|---|

| 1 mg | 1 mM | 3.71 mL |

| 5 mg | 5 mM | 0.742 mL |

| 10 mg | 10 mM | 0.371 mL |

Storage is recommended at 2-8°C for short term or -20°C to -80°C for long-term stability, with precautions to avoid repeated freeze-thaw cycles.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Borane or boronate ester derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

Cross-Coupling Reactions :

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is particularly valuable in Suzuki-Miyaura coupling reactions. This reaction is widely used to form carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles such as aryl halides. The compound's ability to participate in these reactions makes it a key building block for synthesizing complex organic molecules with desired properties.

Synthesis of Pharmaceuticals :

The compound's unique structure allows it to serve as a precursor for various pharmaceutical agents. The pyrrolidine moiety may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent. Research indicates that boronic acids can inhibit proteases, which are crucial in various diseases, including cancer and diabetes .

Medicinal Chemistry Applications

Biological Activity :

Research shows that compounds similar to this compound exhibit significant biological activities. For instance, studies have indicated that boronic acids can act as protease inhibitors, which may lead to therapeutic applications in treating conditions like cancer and metabolic disorders .

Potential Therapeutic Uses :

The compound's ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development. The incorporation of the pyrrolidine structure may enhance its pharmacokinetic properties, making it more suitable for medicinal applications .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | C₁₂H₁₄BClF | Contains fluorine instead of pyrrolidine; used in similar coupling reactions. |

| 3-Methoxy-4-(2-pyrrolidin-1-yloxy)-phenylamine | C₁₂H₁₅N₂O | Features methoxy group; potential for different biological activity due to amine presence. |

| 4-Bromo-3-(pyrrolidin-1-yloxy)-phenylboronic acid | C₁₂H₁₈BBrNO₂ | Bromine substitution alters reactivity; used in various organic synthesis pathways. |

The uniqueness of this compound lies in its combination of a chloro substituent and a pyrrolidine ethoxy group, which may confer distinct biological properties and reactivity profiles compared to other boronic acids .

Mechanism of Action

The mechanism of action of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets:

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction from occurring.

Comparison with Similar Compounds

Key Observations :

Suzuki Coupling Reactivity

- The parent compound’s pyrrolidinyl ethoxy group provides moderate steric hindrance, balancing reactivity and stability in palladium-catalyzed reactions. In contrast, bulkier substituents (e.g., piperazine) may slow coupling kinetics .

- Fluoro-substituted analogues (e.g., CAS 1704064-09-4) show reduced reactivity due to weaker electron-withdrawing effects compared to chloro .

Enzyme Inhibition Potential

- The pyrrolidine group’s basicity may enhance interactions with enzyme active sites compared to dimethylamino or morpholino derivatives .

Biological Activity

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloro group and a pyrrolidine moiety, enhances its reactivity and biological interactions.

- Molecular Formula : C₁₂H₁₇BClNO₃

- Molecular Weight : 269.53 g/mol

- CAS Number : 1704074-27-0

- Purity : Typically ≥98% in commercial preparations

Structure

The compound features:

- A phenyl ring with a chloro substituent at the para position.

- A pyrrolidin-1-yl ethoxy group, which may confer distinct biological properties compared to other boronic acids.

The primary mechanism of action for this compound is through participation in the Suzuki–Miyaura cross-coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction involves transmetalation, where the boronic acid moiety facilitates the coupling of aryl halides with organometallic reagents.

Pharmacological Applications

Research indicates that boronic acids, including this compound, exhibit various biological activities:

- Anticancer Potential : Studies have shown that phenylboronic acid derivatives can inhibit cancer cell proliferation. For instance, a study evaluated the antiproliferative effects of various phenylboronic acids on several cancer cell lines, revealing that some derivatives displayed significant activity with low micromolar IC50 values .

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and kinases, making them candidates for developing anticancer and antiviral therapies. This compound may share similar properties due to its structural characteristics .

- Bioanalytical Applications : The compound can be used to develop fluorescent probes for detecting glycan chains on antibodies, enhancing bioanalytical methodologies .

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the biological activity of this compound:

Table 1: Antiproliferative Activity of Phenylboronic Acids

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | 44.6 | Induces G2/M cell cycle arrest |

| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 (Leukemia) | 18.0 | Apoptosis induction via caspase activation |

| This compound | Various | TBD | Potentially similar to above compounds |

Note: TBD indicates that specific IC50 values for this compound are yet to be established in published studies.

Structure-Activity Relationship (SAR)

Research has indicated a clear structure-activity relationship among phenylboronic acids, suggesting that modifications at specific positions on the phenyl ring significantly affect their biological potency. For example, substituents like formyl or trifluoromethyl groups enhance activity against certain cancer cell lines .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Elemental Analysis (EA) : Ensure C/H/N ratios match theoretical values.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry applications?

Q. Methodological Answer :

Derivatization : Synthesize analogs with modified pyrrolidine rings (e.g., piperidine or morpholine substitutions) or altered alkoxy chain lengths .

Biological Assays : Test binding affinity to target proteins (e.g., proteases or kinases) using surface plasmon resonance (SPR) or fluorescence polarization.

Computational Docking : Map interactions between the boronic acid group and active-site residues (e.g., serine in proteases) using AutoDock or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.